Cas no 1261469-48-0 (4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine)

4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine
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- Inchi: 1S/C14H10F3NO2/c1-9-2-3-11(12(8-9)20-14(15,16)17)13(19)10-4-6-18-7-5-10/h2-8H,1H3
- InChI Key: XVLRIIUULDBFKX-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C)C=CC=1C(C1C=CN=CC=1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 340
- XLogP3: 3.7
- Topological Polar Surface Area: 39.2
4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013003805-250mg |
4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine |
1261469-48-0 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A013003805-1g |
4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine |
1261469-48-0 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A013003805-500mg |
4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine |
1261469-48-0 | 97% | 500mg |
$831.30 | 2023-09-03 |
4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
Additional information on 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine
Introduction to 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine (CAS No. 1261469-48-0)
4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1261469-48-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a pyridine core functionalized with a benzoyl group derived from a substituted benzene ring. The structural features of this molecule, particularly the presence of a 4-methyl group and a trifluoromethoxy moiety, contribute to its unique chemical properties and potential biological activities.
The benzoyl group in 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine serves as a key pharmacophore, often involved in interactions with biological targets such as enzymes and receptors. The substitution pattern on the benzene ring, including the 4-methyl and trifluoromethoxy groups, further modulates the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. These structural elements are critical in determining the compound's efficacy and safety profile, making it a valuable candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The combination of quantum mechanical calculations and molecular dynamics simulations has provided insights into how 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine interacts with biological targets at the atomic level. These studies have highlighted the importance of the trifluoromethoxy group in stabilizing interactions through favorable hydrogen bonding networks and hydrophobic effects.
In the realm of medicinal chemistry, the development of novel heterocyclic compounds like 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine is driven by the need for more effective and selective therapeutic agents. The pyridine scaffold is particularly versatile, serving as a core structure in numerous bioactive molecules. The introduction of electron-withdrawing groups such as fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which are crucial factors in their pharmacokinetic profiles.
One of the most compelling aspects of 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine is its potential application in addressing unmet medical needs. Current research suggests that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and metabolic disorders. The unique combination of structural features makes it an attractive scaffold for derivative design, allowing for fine-tuning of biological activity through structural modifications.
The synthesis of 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for the introduction of additional functional groups to optimize biological activity.
The pharmacological evaluation of 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate key signaling pathways relevant to diseases such as cancer, diabetes, and neurodegenerative disorders. The compound's interaction with target proteins has been characterized using biophysical techniques such as surface plasmon resonance (SPR) and X-ray crystallography, providing detailed insights into its mechanism of action.
One notable finding from recent research is the compound's ability to exhibit dual functionality, targeting multiple pathways simultaneously. This property is particularly advantageous in developing therapies that address complex diseases requiring multifaceted approaches. The presence of both hydrophobic and polar regions in 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine allows it to interact effectively with both hydrophobic pockets and polar residues on biological targets.
The regulatory landscape for novel pharmaceutical compounds like 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine is stringent but well-established, ensuring that only safe and effective agents reach clinical use. Researchers must navigate rigorous testing protocols, including toxicity studies and pharmacokinetic assessments, before advancing to human trials. The growing body of preclinical data supporting the potential of this compound bodes well for its future development as a therapeutic agent.
Future directions in the study of 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine include exploring its efficacy in vivo through animal models and conducting clinical trials to evaluate its safety and efficacy in human populations. Additionally, efforts are underway to develop analogs with improved pharmacokinetic properties or enhanced target specificity. Collaborative efforts between academic researchers and industry scientists are essential in translating laboratory findings into tangible therapeutic benefits.
The versatility of 4-(4-Methyl-2-(trifluoromethoxy)benzoyl)pyridine as a chemical scaffold underscores its significance in modern drug discovery. Its unique structural features offer opportunities for innovation across multiple therapeutic areas, making it a cornerstone compound in ongoing research efforts. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in developing next-generation treatments for diverse diseases.
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